molecular formula C7H17ClO9Si B14637611 Acetic acid;chloromethyl(trihydroxy)silane CAS No. 51783-25-6

Acetic acid;chloromethyl(trihydroxy)silane

Cat. No.: B14637611
CAS No.: 51783-25-6
M. Wt: 308.74 g/mol
InChI Key: NFWJMYPXQDWRGU-UHFFFAOYSA-N
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Description

Acetic acid;chloromethyl(trihydroxy)silane is a compound that combines the properties of both acetic acid and chloromethyl(trihydroxy)silane Acetic acid is a simple carboxylic acid known for its use in vinegar, while chloromethyl(trihydroxy)silane is a silicon-based compound often used in various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;chloromethyl(trihydroxy)silane typically involves the reaction of chloromethyl(trihydroxy)silane with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this reaction include sulfuric acid or phosphoric acid, which help in the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;chloromethyl(trihydroxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silicon-based oxides.

    Reduction: Reduction reactions can convert the compound into different silicon-containing species.

    Substitution: The chloromethyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the chloromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon-based oxides, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Acetic acid;chloromethyl(trihydroxy)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various silicon-based compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.

Mechanism of Action

The mechanism of action of acetic acid;chloromethyl(trihydroxy)silane involves the interaction of its functional groups with target molecules. The chloromethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with various substrates. The trihydroxy group enhances the compound’s solubility and reactivity, facilitating its incorporation into different chemical systems.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyltrimethoxysilane: Similar in structure but with methoxy groups instead of hydroxyl groups.

    Acetic acid;trimethylsilyl ester: Contains a trimethylsilyl group instead of a chloromethyl group.

    Chloromethyltriethoxysilane: Similar but with ethoxy groups instead of hydroxyl groups.

Uniqueness

Acetic acid;chloromethyl(trihydroxy)silane is unique due to the presence of both acetic acid and chloromethyl(trihydroxy)silane moieties. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it suitable for a variety of applications in research and industry.

Properties

CAS No.

51783-25-6

Molecular Formula

C7H17ClO9Si

Molecular Weight

308.74 g/mol

IUPAC Name

acetic acid;chloromethyl(trihydroxy)silane

InChI

InChI=1S/3C2H4O2.CH5ClO3Si/c3*1-2(3)4;2-1-6(3,4)5/h3*1H3,(H,3,4);3-5H,1H2

InChI Key

NFWJMYPXQDWRGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.C([Si](O)(O)O)Cl

Origin of Product

United States

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